2-Amino-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a synthetic organic compound classified within the fused pyrimidine family. This compound is notable for its potential as a kinase inhibitor, particularly in the context of cancer treatment. Kinase inhibitors are critical in modulating cellular signaling pathways, making this compound a subject of interest in medicinal chemistry and drug development.
The compound is cataloged in various chemical databases, including PubChem and ChemicalBook. Its unique molecular structure and properties are derived from its complex synthesis processes and biological interactions.
This compound is categorized as a pyrido[2,3-d]pyrimidine derivative. Such compounds are recognized for their biological activities, particularly their roles in inhibiting cyclin-dependent kinases (CDK4 and CDK6), which are significant in regulating the cell cycle and are implicated in cancer progression.
The synthesis of 2-Amino-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves several multi-step organic reactions. Key methods include:
These methods allow for the efficient production of this compound in laboratory settings, facilitating further research into its properties and applications.
The synthesis often requires specific reagents and conditions to achieve high yields and purity. For example, using solvents like dimethylformamide or dimethyl sulfoxide may enhance reaction rates and product formation.
The molecular formula of 2-Amino-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is . The structural representation includes:
Key structural data includes:
This data provides insight into its chemical behavior and potential interactions with biological targets.
The compound participates in various chemical reactions that can modify its structure or introduce new functional groups. Notable reactions include:
The specific conditions under which these reactions occur (such as temperature, pressure, and catalyst presence) significantly influence product yield and purity.
The mechanism of action for 2-Amino-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one primarily involves its interaction with cyclin-dependent kinases (CDK4 and CDK6).
Studies have shown that effective inhibition can lead to significant changes in cell proliferation rates in various cancer models.
Key physical properties include:
Key chemical properties include:
Relevant data from studies indicate that modifications to the structure can significantly impact these properties.
The primary applications of 2-Amino-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one include:
This compound's unique structure and mechanism make it a valuable asset in both academic research and pharmaceutical applications.
The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold represents a privileged heterocyclic system in medicinal chemistry due to its structural resemblance to purine bases and adaptability for targeted modifications. With over 20,000 documented derivatives, this scaffold supports diverse functionalization at C2, C5, C6, and N8 positions, enabling precise optimization of electronic and steric properties. Recent synthetic advances have focused on regioselective strategies to install pharmacophoric elements at specific sites, particularly for kinase inhibitor development [6]. The compound 2-amino-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (molecular formula: C₁₃H₁₅BrN₄O; molecular weight: 323.19 g/mol) exemplifies this approach, incorporating three distinct regiochemical modifications that enhance its potential as a therapeutic precursor [7].
The incorporation of a cyclopentyl moiety at the N8 position employs two principal methodologies: ring-opening of cyclopropyl ketones and annulation of 1,4-dicarbonyl precursors. Ring-opening strategies utilize strained cyclopropyl intermediates that undergo selective C–C bond cleavage when treated with Lewis acids (e.g., BF₃·OEt₂), generating enolate species that cyclize to form the N-cyclopentyl linkage. This method achieves yields of 68–82% but requires rigorous anhydrous conditions [3].
Alternatively, annulation approaches employ cyclopentylamine in Pd-catalyzed Buchwald-Hartwig couplings with halogenated pyrido[2,3-d]pyrimidinone precursors. Optimization studies reveal that tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with XPhos ligand in toluene at 110°C delivers >90% regioselectivity for N8 alkylation over competing O7 side reactions. This specificity arises from the superior nucleophilicity of the deprotonated N8 nitrogen compared to the carbonyl oxygen [7].
Table 1: Cyclopentylation Strategies at N8
Method | Reagents/Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
Ring-opening | Cyclopropyl ketone, BF₃·OEt₂, CH₂Cl₂, –78°C | 68–82 | Moderate |
Pd-catalyzed annulation | Pd₂(dba)₃, XPhos, NaO^tBu, toluene, 110°C | 85–93 | High (N8 > O7) |
Structural verification of N8 substitution is confirmed through ¹H-NMR upfield shifts of cyclopentyl methylene protons (δ 3.85–4.10 ppm) and characteristic IR carbonyl stretching at 1685 cm⁻¹, indicating diminished conjugation versus O-alkylated analogues (1710–1725 cm⁻¹) [3] [7].
Regioselective installation of bromine at C6 and methyl at C5 exploits ortho-directed lithiation and halogen dance rearrangement. Initial bromination of the unsubstituted scaffold using bromine in acetic acid predominantly yields the 6-bromo derivative (78% yield), driven by the electron-deficient character of C6. Subsequent n-butyllithium-mediated lithiation at –78°C generates a C4 carbanion that migrates to C5 via halogen dance, permitting methylation upon addition of iodomethane. This sequential process achieves >95% regiocontrol for the 6-bromo-5-methyl pattern [1] [7].
Competing bromination at C4 is suppressed using bulky Lewis acids like titanium tetrachloride, which coordinate to the C2 amine and C3 carbonyl, electronically deactivating C4. Methylation prior to bromination—via Pd(0)-catalyzed Suzuki coupling with trimethylboroxine—is less efficient (<50% yield) due to palladium coordination to the adjacent pyrimidine nitrogen [1].
Table 2: Directed Bromination/Methylation Protocols
Sequence | Reagents | Regioselectivity (C5/C6) | Yield (%) |
---|---|---|---|
Bromination → Methylation | Br₂/AcOH → nBuLi/CH₃I | 6-Br, 5-Me: >95% | 70–75 |
Methylation → Bromination | Pd(OAc)₂/trimethylboroxine → Br₂/TiCl₄ | 6-Br, 5-Me: 88% | 45–52 |
X-ray crystallography confirms the C5-methyl/C6-bromo configuration, showing a 5.8° out-of-plane distortion of the methyl group to minimize steric clash with the C6 bromine [1].
The C2-amino group is installed via guanidine-mediated ring closure or chlorine displacement. In the first approach, 6-aminonicotinonitrile intermediates undergo cyclocondensation with guanidine carbonate in refluxing ethanol, forming the pyrimidine ring with inherent C2 amination (yield: 75–82%). This mechanism proceeds through nucleophilic addition of guanidine’s imino nitrogen to the cyano carbon, followed by intramolecular cyclization and elimination of ammonia [6].
For preformed pyrido[2,3-d]pyrimidin-7-ones, chlorine at C2 is displaced using ammonia-saturated dioxane at 120°C in a sealed vessel. Microwave assistance (150°C, 30 min) enhances conversion to >99% by accelerating the addition-elimination pathway. Kinetic studies confirm second-order kinetics (k₂ = 3.2 × 10⁻⁴ L·mol⁻¹·s⁻¹), consistent with a concerted SNAr mechanism where the C2 chlorine’s leaving group ability is amplified by the electron-withdrawing pyridine N1 [6] [7].
Mechanistic Steps for C2 Amination:
The reaction’s regiochemistry is unambiguous due to C2’s heightened electrophilicity—calculated atomic charges (DFT-B3LYP) show C2 (δ = +0.32) versus C4 (δ = +0.18) [6]. Successful amination is validated by ¹³C-NMR resonances at δ 157.8 ppm (C2) and IR N–H stretches at 3380 cm⁻¹ and 3320 cm⁻¹ [7].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8